Bis[2-(trimethylsilyloxy)ethyl] Ether

Synthetic methodology Process chemistry Silyl ether preparation

Bis[2-(trimethylsilyloxy)ethyl] Ether (CAS 16654-74-3), also designated as Diethylene Glycol Bis(trimethylsilyl Ether) or 2,2,10,10-Tetramethyl-3,6,9-trioxa-2,10-disilaundecane, is a symmetrical bis-trimethylsilyl (bis-TMS) ether derived from diethylene glycol. With a molecular formula of C₁₀H₂₆O₃Si₂ and a molecular weight of 250.48 g/mol, this compound functions as a dual-site protecting reagent, introducing two trimethylsilyl groups simultaneously to hydroxyl functionalities.

Molecular Formula C10H26O3Si2
Molecular Weight 250.48 g/mol
CAS No. 16654-74-3
Cat. No. B102230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis[2-(trimethylsilyloxy)ethyl] Ether
CAS16654-74-3
Molecular FormulaC10H26O3Si2
Molecular Weight250.48 g/mol
Structural Identifiers
SMILESC[Si](C)(C)OCCOCCO[Si](C)(C)C
InChIInChI=1S/C10H26O3Si2/c1-14(2,3)12-9-7-11-8-10-13-15(4,5)6/h7-10H2,1-6H3
InChIKeyVZCNNAQIFXLAEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis[2-(trimethylsilyloxy)ethyl] Ether CAS 16654-74-3: Structural and Functional Classification for Procurement


Bis[2-(trimethylsilyloxy)ethyl] Ether (CAS 16654-74-3), also designated as Diethylene Glycol Bis(trimethylsilyl Ether) or 2,2,10,10-Tetramethyl-3,6,9-trioxa-2,10-disilaundecane, is a symmetrical bis-trimethylsilyl (bis-TMS) ether derived from diethylene glycol [1]. With a molecular formula of C₁₀H₂₆O₃Si₂ and a molecular weight of 250.48 g/mol, this compound functions as a dual-site protecting reagent, introducing two trimethylsilyl groups simultaneously to hydroxyl functionalities . Its diethylene glycol core distinguishes it structurally from mono-silylating reagents such as BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) and BSA (N,O-bis(trimethylsilyl)acetamide), as well as from simpler bis-silyl ethers like Ethylene Glycol Bis(trimethylsilyl Ether) (CAS 7381-30-8) .

Why Generic Silylating Reagents Cannot Substitute for Bis[2-(trimethylsilyloxy)ethyl] Ether


Generic substitution with mono-silylating reagents (e.g., BSTFA, BSA, MSTFA) or alternative bis-silyl ethers (e.g., Ethylene Glycol Bis(trimethylsilyl Ether)) fails because Bis[2-(trimethylsilyloxy)ethyl] Ether provides a structurally distinct diethylene glycol-derived bis-TMS framework that delivers two TMS protecting groups with a specific O–CH₂–CH₂–O–CH₂–CH₂–O spacer architecture [1]. This spacer length and ether oxygen count directly influence solubility parameters, reaction kinetics, and post-protection molecular conformation—properties that cannot be replicated by reagents lacking this precise diethylene glycol backbone . Furthermore, in patented oligonucleotide intermediate syntheses, the compound is specified as the trimethylsilylating agent for producing high-value nucleoside analogs; substituting an alternative silyl donor risks both reduced reaction yields and intellectual property non-compliance, as the claimed methods explicitly designate this reagent [2]. The following quantitative evidence establishes precisely where this compound diverges measurably from its closest comparators.

Quantitative Differentiation Evidence for Bis[2-(trimethylsilyloxy)ethyl] Ether Versus Comparator Reagents


High-Yield Synthesis Routes Enabling Cost-Effective Procurement of Bis[2-(trimethylsilyloxy)ethyl] Ether

Two primary synthetic routes to Bis[2-(trimethylsilyloxy)ethyl] Ether are documented with quantifiable yields, establishing reproducible access to this reagent at industrial scale. The compound can be synthesized via reaction of diethylene glycol with hexamethyldisilazane (HMDS), achieving approximately 92% yield, or alternatively via trimethylchlorosilane (TMSCl) with diethylene glycol, achieving approximately 93% yield [1]. These high yields—consistently above 90%—enable cost-effective reagent procurement relative to custom-synthesized bis-silylating alternatives that may require lower-yielding, multi-step sequences.

Synthetic methodology Process chemistry Silyl ether preparation

Structural and Molecular Weight Differentiation of Bis[2-(trimethylsilyloxy)ethyl] Ether from Ethylene Glycol Analog

Bis[2-(trimethylsilyloxy)ethyl] Ether (MW = 250.48 g/mol) contains a diethylene glycol core with three ether oxygen atoms, distinguishing it from the structurally simpler Ethylene Glycol Bis(trimethylsilyl Ether) (MW = 206.42 g/mol), which contains a shorter ethylene glycol spacer and only two ether oxygen atoms [1]. This structural distinction yields measurable differences in physical properties: Bis[2-(trimethylsilyloxy)ethyl] Ether exhibits a boiling point of 215.8°C at 760 mmHg, while Ethylene Glycol Bis(trimethylsilyl Ether) boils at 166°C under similar conditions . The additional –CH₂–CH₂–O– unit in the target compound increases molecular flexibility (rotatable bond count = 8) and modifies solubility characteristics compared to the ethylene glycol analog [1].

Silyl protecting groups Structural analogs Reagent selection

GC Purity Specification: ≥98% Minimum Purity as Verified by Gas Chromatography

Commercial Bis[2-(trimethylsilyloxy)ethyl] Ether is supplied with a minimum purity specification of ≥98.0% as determined by gas chromatography (GC) analysis . This purity level is consistently documented across multiple reputable vendor datasheets, including TCI America (>98.0% GC) and Aladdin (98%) . While BSTFA and BSA are also supplied at high purity (typically ≥98–99%), the target compound's purity is specifically verified by GC, a method that ensures the absence of volatile impurities that could interfere with downstream silylation reactions or contaminate sensitive products.

Analytical chemistry Reagent quality control GC purity

Verified Spectral Identity and Database Cross-Validation for Bis[2-(trimethylsilyloxy)ethyl] Ether

The spectral identity of Bis[2-(trimethylsilyloxy)ethyl] Ether has been verified and deposited in SpectraBase, with the spectrum crosschecked against external libraries and confirmed by independent measurements in external laboratories with ≥99% similarity to reference spectra [1]. Additionally, the compound is catalogued in the NIST Chemistry WebBook as the 2TMS derivative of diethylene glycol, providing a validated mass spectral fingerprint for GC-MS identification [2]. In contrast, many custom or less common bis-silyl ethers lack such rigorously cross-validated spectral references, complicating unambiguous identification in analytical workflows.

Spectral database Quality verification GC-MS identification

Documented Use in Patented Oligonucleotide Analog Synthesis with Yield Improvements

Bis[2-(trimethylsilyloxy)ethyl] Ether or its trimethylsilyl-transfer products are explicitly employed in patented methods for producing oligonucleotide analog intermediates [1]. The Daiichi Sankyo patent (JP 6150440 B2 / US 9,738,681) describes a method wherein a trimethylsilylated compound is reacted with a nucleoside analog precursor to produce the desired intermediate in high yields regardless of nucleobase type [2]. This method was developed to address the low yields (as low as 6–52%) encountered in prior art methods using alternative protecting strategies, demonstrating that trimethylsilylation using reagents delivering the TMS group in this specific structural context enables substantially improved synthetic efficiency [3].

Oligonucleotide synthesis Nucleoside analog Patent-protected methods

Storage Stability Profile with Defined Shelf-Life Parameters at Controlled Temperatures

Bis[2-(trimethylsilyloxy)ethyl] Ether exhibits defined storage stability parameters that inform procurement and inventory management. According to vendor stability data, stock solutions stored at –80°C remain stable for up to 6 months, while storage at –20°C limits stability to 1 month . These time- and temperature-dependent stability windows are consistent with the behavior of TMS ethers as a class, which are moisture-sensitive and undergo gradual hydrolysis. However, the target compound's diethylene glycol-derived bis-TMS structure may confer differential hydrolysis kinetics compared to simpler TMS ethers; comparative hydrolysis rate data between this compound and Ethylene Glycol Bis(trimethylsilyl Ether) or BSTFA are not available in the accessible literature.

Reagent stability Storage conditions Procurement planning

Procurement-Relevant Application Scenarios for Bis[2-(trimethylsilyloxy)ethyl] Ether


Oligonucleotide Analog and Nucleoside Intermediate Synthesis

This compound is specified in patented methods for producing oligonucleotide analog intermediates with high yields across diverse nucleobase types. Procurement is justified when implementing or scaling synthetic protocols derived from Daiichi Sankyo patent families (JP 6150440 B2; US 9,738,681), where trimethylsilylation with this reagent class overcomes the low yields (6–52%) encountered in prior art methods using alternative protecting strategies [1]. Substitution with non-specified silylating reagents may compromise both synthetic yield and intellectual property compliance in regulated pharmaceutical manufacturing environments.

Analytical Derivatization and GC-MS Sample Preparation

Bis[2-(trimethylsilyloxy)ethyl] Ether serves as a derivatization reagent for diethylene glycol and structurally related alcohols/polyols in GC-MS analysis. Its identity as the 2TMS derivative of diethylene glycol is validated in the NIST Chemistry WebBook, enabling confident library matching during unknown compound identification [2]. Procurement is appropriate for analytical laboratories requiring a characterized, database-verified TMS derivatization standard for method development, calibration, or quality control in environmental monitoring, metabolomics, or forensic toxicology applications where diethylene glycol and its analogs are target analytes.

Hydroxyl Protection in Multi-Step Organic Synthesis

The compound functions as a bis-silylating reagent introducing two trimethylsilyl protecting groups simultaneously to diol or polyol substrates. This dual protection capability is structurally analogous to—but distinct from—Ethylene Glycol Bis(trimethylsilyl Ether) (CAS 7381-30-8), with the target compound's longer diethylene glycol spacer providing different steric and solubility profiles . Procurement is indicated for synthetic routes where the precise O–CH₂–CH₂–O–CH₂–CH₂–O spacer geometry is required for downstream reaction compatibility, or where the higher boiling point (215.8°C vs 166°C) of the protected intermediate facilitates purification by distillation.

Quality Control Reference Standard for Reagent Authentication

With its spectrum verified by crosschecking against external libraries (≥99% similarity) and validated by independent external laboratory measurements [3], Bis[2-(trimethylsilyloxy)ethyl] Ether serves as a reliable reference standard for confirming the identity of incoming reagent shipments. Procurement of authenticated reference material is essential for QC/QA departments in pharmaceutical, fine chemical, and CRO settings where reagent identity verification is mandated by GMP, GLP, or ISO quality management systems. The compound's GC purity specification of ≥98.0% further supports its use as a calibration standard in chromatographic method validation.

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